molecular formula C10H5ClF3N B1420407 6-Chloro-8-(trifluoromethyl)quinoline CAS No. 1065074-68-1

6-Chloro-8-(trifluoromethyl)quinoline

Cat. No.: B1420407
CAS No.: 1065074-68-1
M. Wt: 231.6 g/mol
InChI Key: OZRDWVIFEHZWCL-UHFFFAOYSA-N
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Description

6-Chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3N. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of both chlorine and trifluoromethyl groups into the quinoline structure enhances its biological activity and chemical stability .

Biochemical Analysis

Biochemical Properties

6-Chloro-8-(trifluoromethyl)quinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, this compound has been observed to bind to specific protein targets, altering their function and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and detoxification . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues . Its localization and accumulation can influence its biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Comparison with Similar Compounds

    6-Fluoroquinoline: Similar in structure but with a fluorine atom instead of chlorine.

    8-Trifluoromethylquinoline: Lacks the chlorine atom but retains the trifluoromethyl group.

    6-Chloroquinoline: Contains chlorine but lacks the trifluoromethyl group.

Uniqueness: 6-Chloro-8-(trifluoromethyl)quinoline is unique due to the simultaneous presence of both chlorine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity compared to its analogs . This dual substitution pattern makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRDWVIFEHZWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674643
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-68-1
Record name 6-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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